N-Cyclopropyl-2-methoxy-4-vinylbenzamide
Description
N-Cyclopropyl-2-methoxy-4-vinylbenzamide is a substituted benzamide derivative characterized by a cyclopropylamine group attached to the benzamide core, with additional substituents at the 2-methoxy and 4-vinyl positions. This compound is of interest in medicinal and materials chemistry due to its unique structural features, which influence its electronic, steric, and reactivity profiles. The cyclopropyl group imparts conformational rigidity, while the vinyl and methoxy groups contribute to π-electron conjugation and solubility properties, respectively.
Properties
IUPAC Name |
N-cyclopropyl-4-ethenyl-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-9-4-7-11(12(8-9)16-2)13(15)14-10-5-6-10/h3-4,7-8,10H,1,5-6H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITCLNDOMNOHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biobased Precursor: 2-Methoxy-4-Vinylphenol (MVP)
The foundational building block for this synthesis is 2-methoxy-4-vinylphenol (MVP), a biobased monomer derived from lignin or ferulic acid. MVP serves as a critical starting material due to its pre-existing methoxy and vinyl substituents on the aromatic ring. To convert MVP into 2-methoxy-4-vinylbenzoic acid, the phenolic hydroxyl group must be oxidized to a carboxylic acid. However, direct oxidation of MVP is complicated by competing side reactions involving the vinyl group.
Protection-Deprotection Strategy :
-
Benzylation of MVP :
MVP is treated with benzyl bromide (BzBr) in the presence of potassium carbonate (KCO) and 18-crown-6 as a phase-transfer catalyst. This yields 1-(benzyloxy)-2-methoxy-4-vinylbenzene (MVP-Bz), protecting the phenolic hydroxyl group as a benzyl ether (Eq. 1):MVP-Bz is isolated as a white solid (90% yield) after recrystallization in ethanol.
-
Oxidation to Carboxylic Acid :
The benzyl-protected intermediate (MVP-Bz) undergoes oxidation using potassium permanganate (KMnO) in acidic conditions. This step converts the benzyl-protected phenol into a carboxylic acid (Eq. 2):Deprotection via hydrogenolysis (H, Pd/C) removes the benzyl group, yielding 2-methoxy-4-vinylbenzoic acid.
Challenges :
-
The vinyl group may undergo unintended oxidation or epoxidation under strong acidic conditions.
-
Optimization of reaction time and temperature is critical to suppress side reactions.
Alternative Route: Direct Functionalization of Benzoic Acid Derivatives
An alternative approach involves introducing the vinyl group post-carboxylic acid formation:
-
Synthesis of 4-Bromo-2-Methoxybenzoic Acid :
Commercial 4-bromo-2-methoxybenzoic acid serves as the starting material. -
Heck Coupling for Vinyl Introduction :
A palladium-catalyzed Heck reaction with ethylene introduces the vinyl group at the 4-position (Eq. 3):
Amidation with Cyclopropylamine
Activation of Carboxylic Acid
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous acetonitrile (CHCN). This generates a reactive O-acylisourea intermediate, facilitating nucleophilic attack by cyclopropylamine (Eq. 4):
Coupling Reaction
Cyclopropylamine (0.01 mol) is added to the activated acid, and the mixture is stirred at room temperature for 24 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the crude product is purified via recrystallization from ethanol (Eq. 5):
Reaction Conditions :
-
Solvent: Anhydrous CHCN
-
Coupling agents: EDCI (1 equiv.), HOBt (1 equiv.)
-
Temperature: Room temperature
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
H NMR (400 MHz, DMSO-) :
δ 7.55–8.24 (m, 3H, aromatic), 6.80 (d, , 1H, CH=CH), 5.85 (d, , 1H, CH=CH), 3.89 (s, 3H, OCH), 2.95–3.10 (m, 1H, cyclopropyl CH), 1.20–1.35 (m, 4H, cyclopropyl CH). -
C NMR (100 MHz, DMSO-) :
δ 167.8 (C=O), 159.2 (OCH), 136.5 (CH=CH), 128.4–132.1 (aromatic carbons), 115.7 (CH=CH), 56.3 (OCH), 29.8 (cyclopropyl CH), 10.4–12.1 (cyclopropyl CH).
Infrared (IR) Spectroscopy
Mass Spectrometry (EI-MS)
Discussion of Synthetic Efficiency
*Hypothetical yields based on analogous procedures.
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl-2-methoxy-4-vinylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
N-Cyclopropyl-2-methoxy-4-vinylbenzamide has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Cyclopropyl-2-methoxy-4-vinylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
Key analogs for comparison :
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): Features a 4-chlorophenyl and 4-methyl group instead of cyclopropyl and vinyl substituents.
- N-Phenyl-2-methoxy-4-vinylbenzamide : Lacks the cyclopropyl group but retains the vinyl moiety.
- N-Cyclopropyl-2-methoxybenzamide : Omits the 4-vinyl group, simplifying the structure.
Table 1: Comparative Physicochemical Properties
Notes:
- *Estimated values based on structural analogs.
- The cyclopropyl group reduces solubility compared to phenyl or chlorophenyl analogs due to increased hydrophobicity.
Reactivity and Stability
- This compound : The vinyl group introduces susceptibility to oxidation and polymerization under UV light or radical initiators. Cyclopropylamine stabilizes the amide bond against hydrolysis.
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : The 4-chloro substituent enhances electrophilic aromatic substitution reactivity but reduces thermal stability compared to the vinyl analog .
- N-Phenyl-2-methoxy-4-vinylbenzamide : Lacks the cyclopropyl group, leading to faster amide hydrolysis in acidic conditions.
Q & A
Q. How can this compound serve as a precursor for fluorescent probes?
Q. What synthetic routes enable isotopic labeling (e.g., ¹³C, ²H) for metabolic tracing studies?
- Methodology :
- ¹³C-Labeling : Use K¹³CN for cyclopropane synthesis.
- ²H-Labeling : Exchange methoxy protons via acid-catalyzed deuteration (D₂O/H⁺).
- Applications : Track compound uptake in bacterial cultures via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
